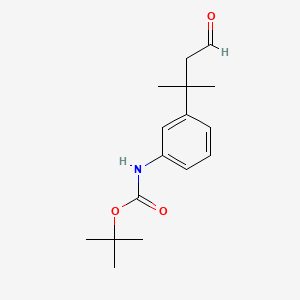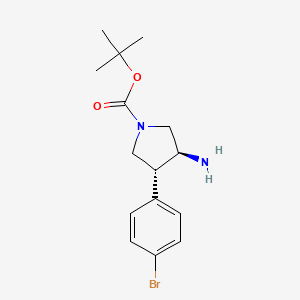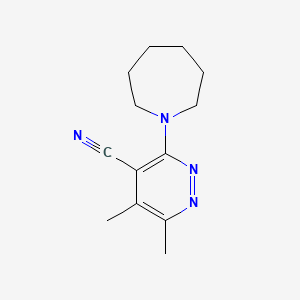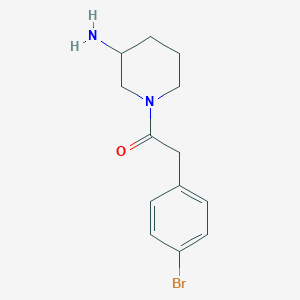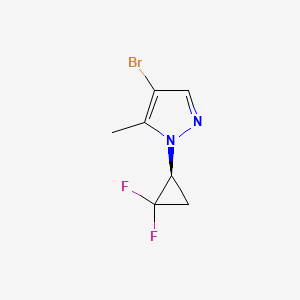
(S)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of a difluorocyclopropyl group and a bromine atom in its structure makes it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole typically involves the cyclopropanation of suitable precursors followed by bromination and pyrazole formation. One common method involves the use of difluorocyclopropane derivatives, which are synthesized through cyclopropanation reactions. The bromination step can be achieved using bromine or other brominating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Defluorinative Functionalization: The difluorocyclopropyl group can undergo defluorinative functionalization, leading to the formation of various fluorinated products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Defluorinative functionalization often involves the use of palladium catalysts and specific ligands to achieve regioselective and chemodivergent transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while defluorinative functionalization can produce mono-fluorinated alkenes and other fluorinated compounds .
Aplicaciones Científicas De Investigación
(S)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can influence the compound’s reactivity and interactions with enzymes and receptors. The bromine atom can also play a role in the compound’s binding affinity and selectivity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Difluorocyclopropane Derivatives: These compounds share the difluorocyclopropyl group and exhibit similar reactivity and applications.
Fluorinated Pyrazoles: Compounds with similar pyrazole structures and fluorine substituents, used in various research and industrial applications.
Uniqueness
(S)-4-Bromo-1-(2,2-difluorocyclopropyl)-5-methyl-1H-pyrazole is unique due to the combination of the difluorocyclopropyl group and the bromine atom, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H7BrF2N2 |
|---|---|
Peso molecular |
237.04 g/mol |
Nombre IUPAC |
4-bromo-1-[(1S)-2,2-difluorocyclopropyl]-5-methylpyrazole |
InChI |
InChI=1S/C7H7BrF2N2/c1-4-5(8)3-11-12(4)6-2-7(6,9)10/h3,6H,2H2,1H3/t6-/m0/s1 |
Clave InChI |
LVXFVWNVUZLQKD-LURJTMIESA-N |
SMILES isomérico |
CC1=C(C=NN1[C@H]2CC2(F)F)Br |
SMILES canónico |
CC1=C(C=NN1C2CC2(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



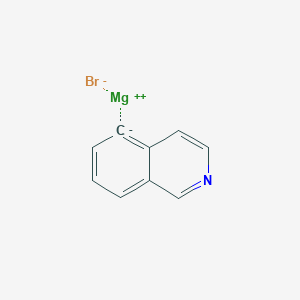
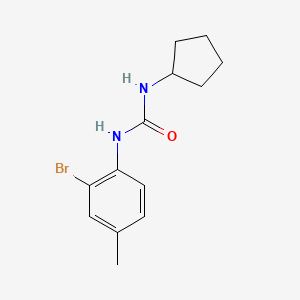
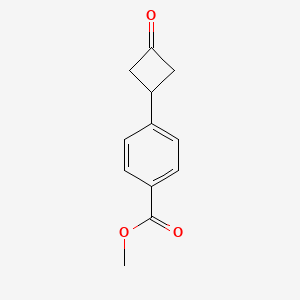
![tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14897021.png)
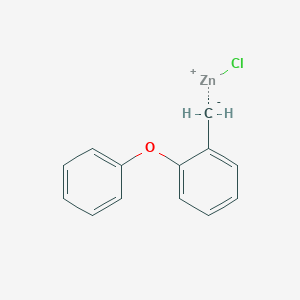
![N-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-2-(3-methylsulfanyl-[1,2,4]thiadiazol-5-ylsulfanyl)-acetamide](/img/structure/B14897029.png)
![tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide](/img/structure/B14897032.png)
![2-[6-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B14897040.png)
